molecular formula C20H20F3N5O2 B3000163 2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034405-92-8

2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B3000163
CAS No.: 2034405-92-8
M. Wt: 419.408
InChI Key: GRANRASUMXUQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]isoxazole core, a pyrimidine ring substituted with a trifluoromethyl group, and a piperidine ring, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]isoxazole Core: The benzo[d]isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-nitrobenzaldehyde and hydroxylamine under acidic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring is often introduced via a nucleophilic substitution reaction. For instance, 4-piperidone can be reacted with a suitable alkylating agent.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amine and a diketone or similar precursor.

    Coupling Reactions: The final step involves coupling the benzo[d]isoxazole, piperidine, and pyrimidine moieties. This can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]isoxazole ring can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]isoxazole ring might yield N-oxides, while hydrolysis of the acetamide linkage would produce a carboxylic acid and an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the function of specific enzymes or receptors. Its structural features make it a candidate for binding studies and the investigation of biochemical pathways.

Medicine

Medicinally, 2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide could be explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed as a drug candidate for various diseases.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties could be leveraged in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it could act by binding to receptors or enzymes, modulating their activity. The benzo[d]isoxazole and pyrimidine rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Risperidone: A well-known antipsychotic that also contains a benzo[d]isoxazole moiety.

    Paliperidone: Another antipsychotic with structural similarities.

    Iloperidone: Shares the benzo[d]isoxazole core and is used in the treatment of schizophrenia.

Uniqueness

What sets 2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide apart is the combination of the trifluoromethyl-substituted pyrimidine ring and the piperidine moiety. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development.

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in immunomodulation and anti-inflammatory responses. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a complex structure that includes a benzo[d]isoxazole moiety and a piperidine ring substituted with a trifluoromethyl pyrimidine. This unique configuration is believed to contribute to its biological properties.

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including the compound , can modulate immune functions. A study highlighted that certain isoxazole derivatives upregulate genes associated with immune responses, such as fractalkine (CX3CL1) and IL-17F, while downregulating anti-inflammatory markers like IL-10 and TLR4. This suggests potential applications in treating autoimmune diseases by altering immune pathways .

Table 1: Gene Regulation by Isoxazole Derivatives

GeneUpregulatedDownregulated
CX3CL1YesNo
IL-17FYesNo
IL-10NoYes
TLR4NoYes
IL-1BYesNo
IL-6YesNo

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties in vitro. In human blood cell cultures, it was observed to reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and decrease TNF-alpha production induced by lipopolysaccharides (LPS). These findings suggest that the compound may inhibit pro-inflammatory cytokine production, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Study on Autoimmune Models

In a model of glomerulonephritis using lupus-prone mice, the compound demonstrated significant protective effects. It reduced leukocyte recruitment and pro-inflammatory cytokine expression, indicating its potential as a therapeutic agent for systemic lupus erythematosus (SLE). The study concluded that the compound effectively downregulates macrophage migration inhibitory factor (MIF)-dependent pathways, which are implicated in tissue damage during autoimmune responses .

Cancer Research

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays indicated that it induces apoptosis in cancer cell lines through the activation of caspases and NF-kB pathways. This pro-apoptotic action may enhance its utility in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy. Modifications to the benzo[d]isoxazole and piperidine components have been investigated to enhance potency and selectivity toward specific biological targets. For instance, derivatives with different substituents on the piperidine ring showed varying degrees of immunomodulatory activity, suggesting that careful tuning of these groups can lead to improved therapeutic profiles .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O2/c1-12-24-17(20(21,22)23)11-18(25-12)28-8-6-13(7-9-28)26-19(29)10-15-14-4-2-3-5-16(14)30-27-15/h2-5,11,13H,6-10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRANRASUMXUQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=NOC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.